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In-Situ Product
Adsorption [1]

High-
Throughput
Screening [4]

Add resin (e.g., HP2MGL) to
fermentation broth to adsorb
product, reducing feedback
inhibition and degradation.

Use 24-well microplates with
"sandwich covers" and UV
spectrophotometry for rapid
mutant screening.

Effective for
stabilizing and
concentrating
Tiancimycin A [1]

Efficiently identified
high-yield Tylosin
mutants [4]

the fermentation medium
for S. medermicini.

Test different resins
compatible with
medermycin's chemical
structure to improve
recovery and titer.

Develop a rapid assay for
medermycin to enable
screening of large mutant
libraries from random
mutagenesis.

Detailed Experimental Protocols

Here are detailed methodologies for the most impactful strategies, which you can adapt for your work with

medermycin.

Ribosome Engineering via Rifamycin Resistance Screening [1]

This protocol uses ribosome engineering to generate mutants with globally enhanced metabolic capabilities.

Workflow Diagram: Ribosome Engineering for Yield Improvement
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Procedure [1]:

e Spore Preparation: Harvest spores from a wild-type S. medermicini strain grown on ISP4 agar
plates. Suspend the spores in sterile saline and determine the spore density and viability.

e Mutant Selection: Plate the spore suspension onto ISP4 agar plates containing a gradient of
rifamycin concentrations (e.g., 0.5, 1, 2 yg/mL). Incubate at 30°C for 5-7 days.

e Strain Isolation: Pick well-isolated, rifamycin-resistant colonies. Purify them by re-streaking onto
fresh rifamycin-containing plates.

¢ Fermentation and Analysis:

o Inoculate each mutant into a suitable seed medium (e.g., Tryptic Soy Broth) and culture for 36-
48 hours.
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o Transfer the seed culture into a production medium optimized for Streptomyces. Culture in

shaking flasks for 6-9 days.
o Analyze the fermentation broth using UPLC or HPLC to quantify medermycin yield. Compare

the titers against the parent wild-type strain.

Coupled Strategy: Genetic Manipulation & Fermentation
Optimization [3]

This advanced protocol combines targeted genetic engineering with subsequent fermentation optimization

for a synergistic effect.

Workflow Diagram: Coupled Genetic & Fermentation Strategy

© 2026 Smolecule. All rights reserved. 47 Tech Support


https://www.smolecule.com/products/s3351584?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S2405805X24000048
https://www.smolecule.com/products/s3351584?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Identify Target Repressor
Gene in Cluster

l

1. Inactivate Repressor Gene
using CRISPR-Cas9

'

2. Validate Mutant Strain
via Analytical PCR

'

3. Initial Fermentation
& Titer Analysis

4. Statistical Medium
Optimization

5. Scale-up in Bioreactor
with Process Control

Click to download full resolution via product page

Genetic Engineering Procedure (Repressor Inactivation):

e Target Identification: Based on genomic data, identify a putative Lrp-type or other repressor gene
within the medermycin biosynthetic gene cluster.

¢ Vector Construction: Using CRISPR-Cas9, design a plasmid to create a knockout of the target
repressor gene in your S. medermicini high-yield strain.

e Strain Validation: After genetic manipulation, validate the mutant strain via analytical PCR and DNA
sequencing to confirm the successful deletion of the target gene.

Fermentation Optimization Procedure [3]:
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« Initial Screening: Use a statistical design like Plackett-Burman to screen multiple medium
components (e.g., carbon sources, nitrogen sources, trace metals) to identify the most significant
factors influencing medermycin production.

¢ Path of Steepest Ascent: Perform an experiment with the significant factors to rapidly move towards
the optimal concentration range.

¢ Response Surface Methodology (RSM): Use a Central Composite Design to establish a
mathematical model describing the relationship between the key factors and the medermycin yield.
This model helps pinpoint the exact optimum concentrations.

e Scale-Up: Validate the optimized medium in a 15-L bioreactor, paying close attention to controlling
parameters like dissolved oxygen (DO), pH, and temperature.

Frequently Asked Questions (FAQs)

Q1: We don't have the genetic tools for our S. medermicini strain. What is the fastest way to get started
with yield improvement? Al: Ribosome engineering is your best starting point. It is a rapid, cost-
effective, and non-GMO method that does not require prior genetic knowledge of the strain. By simply
screening for rifamycin-resistant mutants, you can globally rewire cellular metabolism and potentially obtain

significant yield improvements in a matter of weeks [1].

Q2: How can we quickly screen thousands of mutants without using HPLC for every sample? A2:
Implement a high-throughput screening (HTS) method using 24-deep well plates with "sandwich" covers
for adequate aeration [4]. You can develop a colorimetric assay or use UV spectrophotometry if medermycin
has a characteristic UV-Vis absorption profile. This allows you to rapidly identify the top 5-10% of

promising mutants from a large library, which you can then analyze precisely with HPLC.

Q3: We've hit a yield plateau with our current strain and medium. What's the next step? A3: A
coupled strategy is highly effective for breaking through plateaus. First, use CRISPR-Cas9 to knock out a
known or putative pathway repressor gene in your high-yield background [3]. Then, re-optimize the
fermentation medium specifically for this new, genetically enhanced strain using statistical experimental

designs, as the optimal nutrient balance will likely have shifted [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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